molecular formula C17H24N2O3S B5994885 1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide

1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide

Cat. No.: B5994885
M. Wt: 336.5 g/mol
InChI Key: AOFPBCROGDHYCH-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a carboxamide group, and a methoxyethyl side chain

Preparation Methods

The synthesis of 1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative.

    Attachment of the Methoxyethyl Side Chain: The methoxyethyl side chain is introduced via an alkylation reaction using a suitable alkylating agent.

    Incorporation of the Methylsulfanylphenyl Group: This group is introduced through a substitution reaction, often involving a halogenated precursor and a thiol compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyethyl side chain or the methylsulfanyl group, using reagents like alkyl halides or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide can be compared with similar compounds such as:

    1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: This compound shares the methoxyethyl group but differs in its overall structure and applications.

    2-Methoxyethyl 4-methylbenzenesulfonate: This compound contains the methoxyethyl group and a sulfonate group, with different chemical properties and uses.

Properties

IUPAC Name

1-(2-methoxyethyl)-N-[(4-methylsulfanylphenyl)methyl]-6-oxopiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-22-10-9-19-12-14(5-8-16(19)20)17(21)18-11-13-3-6-15(23-2)7-4-13/h3-4,6-7,14H,5,8-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFPBCROGDHYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(CCC1=O)C(=O)NCC2=CC=C(C=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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